molecular formula C17H17NO5S B2431805 Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-83-9

Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2431805
CAS RN: 337920-83-9
M. Wt: 347.39
InChI Key: RMJHZNSMUNYQFT-UHFFFAOYSA-N
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Description

This compound, also known as 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, has a molecular weight of 347.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Transformations and Synthesis

  • Transformations of dimethyl acetone-1,3-dicarboxylate: Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).

Cycloaddition Studies

  • Cycloaddition to pyrrolo[1,2-c]thiazoles: The pyrrolo[1,2-c]thiazole generated by dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide acts as a thiocarbonyl ylide in its cycloaddition to electron-deficient alkenes but as an azomethine ylide with electron-deficient alkynes (Sutcliffe et al., 2000).

Antileukemic Activity

  • Synthesis and evaluation of antileukemic activity: Treatment of certain prolines and thiazolidine-4-carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate gave 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole. These showed good antileukemic activity (Ladurée et al., 1989).

Conformational Behavior

  • Conformational behavior in different states: The structure of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was investigated in various states by infrared spectroscopy and computational methods. The geometry of conformers is defined by the orientation of two methyl ester groups (Kaczor et al., 2006).

Synthesis of Heterocyclic Compounds

  • Synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines: The condensation of certain compounds with dimethylformamide and phosphorus oxychloride led to the formation of indeno[1,2-d]pyrimidines and 4,6-disubstituted-pyrimidine-5-carbonitriles, starting with a compound related to Biginelli-compound 25 (Kappe & Roschger, 1989).

Synthesis of Thiazole Derivatives

  • Synthesis of thiazolo[5,4-d]-thiazole derivatives: Oxidative dimerization of titanium(IV) enolates derived from esters of 2-isothiocarboxylic acids leads to radical coupling followed by cyclization, yielding thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).

Cycloaddition with Azomethine Ylides

  • Cycloaddition of azomethine ylides: The cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes, afforded 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).

Novel Fused Oxazapolycyclic Skeleton

  • Synthesis and photophysical properties of a novel oxazapolyheterocycle: The compound underwent intramolecular cyclization under free radical conditions, forming a nonplanar oxazapolyheterocycle with strong blue emission (Petrovskii et al., 2017).

Biological Activity Studies

  • Synthesis and antineoplastic activity: A series of 1-thia analogues of pyrrolizine bis(carbamate) were synthesized and tested for growth inhibitory activity. Some compounds exhibited significant antineoplastic activity (Lalezari & Schwartz, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJHZNSMUNYQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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